molecular formula C18H17Cl3N2 B2366043 (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride CAS No. 1078634-37-3

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride

Cat. No.: B2366043
CAS No.: 1078634-37-3
M. Wt: 367.7
InChI Key: LMRIUGMDNGWJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride is a chemical compound known for its potential applications in research and development. It is characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring through an imino linkage. This compound is primarily used in scientific research and is not intended for human or veterinary use .

Preparation Methods

The synthesis of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride typically involves the following steps:

    Formation of the imine linkage: This step involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of an acid catalyst to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the cyclohexene ring.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl groups, using reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride involves its interaction with specific molecular targets. The imino and 4-chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in research studies .

Comparison with Similar Compounds

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride can be compared with similar compounds such as:

    (3-((4-Bromophenyl)imino)cyclohex-1-enyl)(4-bromophenyl)amine, hydrochloride: This compound has bromine atoms instead of chlorine, which may affect its chemical reactivity and biological activity.

    (3-((4-Fluorophenyl)imino)cyclohex-1-enyl)(4-fluorophenyl)amine, hydrochloride: The presence of fluorine atoms can influence the compound’s properties, including its stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific chemical structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-[3-(4-chlorophenyl)iminocyclohexen-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2.ClH/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16;/h4-12,21H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIUGMDNGWJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=NC2=CC=C(C=C2)Cl)C1)NC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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